2-(3-Methylbenzoyl)pyridine chemical properties and structure
2-(3-Methylbenzoyl)pyridine chemical properties and structure
An In-depth Technical Guide to 2-(3-Methylbenzoyl)pyridine: Chemical Properties, Structure, and Applications
Abstract
2-(3-Methylbenzoyl)pyridine is an aromatic ketone that incorporates both a pyridine ring and a substituted phenyl group. This unique structural combination makes it a molecule of significant interest in medicinal chemistry and materials science. The pyridine moiety, a bioisostere of a phenyl ring, introduces polarity, hydrogen bonding capability, and can influence the pharmacokinetic profile of a larger molecule. The methyl-substituted benzoyl group provides a rigid scaffold that can be further functionalized. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and spectroscopic characterization of 2-(3-Methylbenzoyl)pyridine, with a focus on its applications for researchers in drug discovery and development.
Chemical Structure and Physicochemical Properties
2-(3-Methylbenzoyl)pyridine, also known as (3-methylphenyl)(pyridin-2-yl)methanone, belongs to the diaryl ketone family. The core structure consists of a pyridine ring linked to a carbonyl group at the 2-position, which is also bonded to a toluene ring at the 3-position of the toluene.
Structural Representation
The structure of 2-(3-Methylbenzoyl)pyridine is depicted below. The numbering conventions for both the pyridine and phenyl rings are important for spectroscopic assignments.
Physicochemical Properties
While specific experimental data for 2-(3-Methylbenzoyl)pyridine is not widely published, its properties can be reliably estimated based on its parent compound, 2-benzoylpyridine, and related isomers.
| Property | Value (Estimated/Analogous Data) | Source |
| Molecular Formula | C₁₃H₁₁NO | - |
| Molecular Weight | 197.23 g/mol | - |
| CAS Number | Not available (Parent: 91-02-1) | [1] |
| Appearance | Expected to be an off-white to yellow solid | [1] |
| Melting Point | Similar to 2-benzoylpyridine (42-44 °C) | [2] |
| Boiling Point | Higher than 2-benzoylpyridine (317 °C) | [2] |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol. | - |
| pKa (Conjugate Acid) | ~5.2 (Pyridine-like) | [3] |
Synthesis and Reactivity
The synthesis of 2-(3-Methylbenzoyl)pyridine can be achieved through several established synthetic routes for diaryl ketones.
Synthetic Pathways
Method 1: Friedel-Crafts Acylation
A common approach is the Friedel-Crafts acylation of toluene with a 2-pyridinylcarbonyl derivative. This involves the reaction of 2-pyridinecarboxylic acid chloride with toluene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
A key consideration in this method is the regioselectivity of the acylation on the toluene ring, which will yield a mixture of ortho, meta, and para isomers. The 3-methyl (meta) and 4-methyl (para) isomers are typically the major products and require separation, often by column chromatography.
Method 2: Grignard Reaction
An alternative and often more regioselective method is the reaction of a Grignard reagent, 3-methylphenylmagnesium bromide, with 2-cyanopyridine. The resulting imine intermediate is then hydrolyzed to yield the desired ketone.[4]
Reactivity
The reactivity of 2-(3-Methylbenzoyl)pyridine is governed by its three main functional components: the pyridine ring, the carbonyl group, and the benzoyl ring.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be protonated, alkylated, or oxidized to form an N-oxide.[3] The N-oxide derivatives are valuable synthetic intermediates, as they can alter the reactivity of the pyridine ring towards electrophilic substitution.[5]
-
Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol (a carbinol), undergo reductive amination, or react with organometallic reagents.
-
Aromatic Rings: Both the pyridine and phenyl rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards this reaction compared to benzene. The presence of the electron-withdrawing carbonyl group further deactivates both rings.
Spectroscopic Analysis
The structure of 2-(3-Methylbenzoyl)pyridine can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. The following data are predicted based on the analysis of the parent compound, 2-benzoylpyridine, and general spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the protons on both aromatic rings and the methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H6 | 8.6 - 8.8 | Doublet |
| Pyridine H3, H4, H5 | 7.4 - 8.1 | Multiplets |
| Phenyl Protons | 7.2 - 7.6 | Multiplets |
| Methyl Protons | ~2.4 | Singlet |
The H6 proton of the pyridine ring is expected to be the most downfield signal due to its proximity to the electronegative nitrogen atom.[6][7]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all 13 unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 195 |
| Pyridine C2, C6 | 150 - 155 |
| Pyridine C3, C4, C5 | 120 - 140 |
| Phenyl Carbons | 125 - 140 |
| Methyl Carbon | ~21 |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ketone) | 1660 - 1680 | Strong, sharp absorption |
| C=C, C=N (Aromatic) | 1400 - 1600 | Multiple sharp absorptions |
| C-H (Aromatic) | 3000 - 3100 | Weak to medium absorptions |
| C-H (Aliphatic) | 2850 - 3000 | Weak absorptions |
The most prominent peak will be the strong carbonyl stretch.[8]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
| Ion | m/z Value | Description |
| [M]⁺ | 197 | Molecular Ion |
| [M - C₇H₇O]⁺ | 78 | Loss of the methylbenzoyl group (pyridyl cation) |
| [C₇H₇O]⁺ | 119 | Methylbenzoyl cation |
| [C₅H₄N]⁺ | 78 | Pyridyl cation |
The fragmentation pattern is expected to show characteristic losses of the pyridyl and methylbenzoyl moieties.[1]
Applications in Research and Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] Its ability to act as a hydrogen bond acceptor and its polar nature can improve the solubility and bioavailability of drug candidates.[10]
Derivatives of 2-benzoylpyridine have been investigated for a range of biological activities, including:
-
Anticancer Agents: The rigid diaryl ketone structure can serve as a pharmacophore that fits into the binding pockets of various enzymes. Substituted pyridines have shown efficacy as inhibitors of key signaling pathways in cancer.[11]
-
Antimicrobial Agents: Pyridine derivatives have been explored for their antibacterial and antifungal properties. The nitrogen atom can be crucial for interacting with bacterial targets.[12][13]
-
Anti-inflammatory Agents: Some pyridine-containing compounds have been identified as potent inhibitors of inflammatory mediators like IL-1β.[14]
2-(3-Methylbenzoyl)pyridine serves as an excellent starting material or fragment for the synthesis of libraries of novel compounds for biological screening.
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a 2-benzoylpyridine derivative via a Grignard reaction. Note: This protocol should be adapted and optimized for the specific synthesis of 2-(3-Methylbenzoyl)pyridine.
Synthesis of 2-(3-Methylbenzoyl)pyridine via Grignard Reaction
Materials:
-
3-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
2-Cyanopyridine
-
Aqueous HCl
-
Aqueous NaOH
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Add a solution of 3-bromotoluene in anhydrous ether dropwise to initiate the reaction. Once initiated, add the remaining solution and reflux the mixture for 1-2 hours until the magnesium is consumed.
-
Reaction with 2-Cyanopyridine: Cool the Grignard reagent to 0 °C. Add a solution of 2-cyanopyridine in anhydrous ether dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.
-
Hydrolysis: Carefully quench the reaction by slowly adding it to a mixture of ice and aqueous HCl. Stir vigorously for 1-2 hours to hydrolyze the imine intermediate.
-
Workup: Separate the aqueous and organic layers. Make the aqueous layer basic with NaOH solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 2-(3-Methylbenzoyl)pyridine.
Conclusion
2-(3-Methylbenzoyl)pyridine is a valuable heterocyclic compound with a versatile chemical structure. Its synthesis is achievable through standard organic chemistry methodologies, and its reactivity allows for a wide range of chemical transformations. The combination of the biologically significant pyridine ring and the functionalizable benzoyl moiety makes it a highly attractive building block for the development of novel therapeutics and functional materials. This guide provides a foundational understanding for researchers looking to utilize this compound in their scientific endeavors.
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